molecular formula C29H30P2 B14430437 Phosphine, methylenebis[bis(2-methylphenyl)- CAS No. 80058-11-3

Phosphine, methylenebis[bis(2-methylphenyl)-

Cat. No.: B14430437
CAS No.: 80058-11-3
M. Wt: 440.5 g/mol
InChI Key: XSHKLYMDAGQDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphine, methylenebis[bis(2-methylphenyl)-] typically involves the reaction of chlorophosphines with Grignard reagents. This method is widely used due to its efficiency and versatility. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines can yield various phosphines, including Phosphine, methylenebis[bis(2-methylphenyl)-] .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the stoichiometry of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphine, methylenebis[bis(2-methylphenyl)-] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while oxidation reactions yield phosphine oxides .

Scientific Research Applications

Phosphine, methylenebis[bis(2-methylphenyl)-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Phosphine, methylenebis[bis(2-methylphenyl)-] exerts its effects involves its ability to coordinate with metal centers. This coordination facilitates the activation of substrates in catalytic reactions. The molecular targets include transition metal complexes, and the pathways involved are primarily related to catalytic cycles in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine, methylenebis[bis(2-methylphenyl)-] is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it particularly effective as a ligand in catalytic processes, offering advantages in terms of selectivity and reactivity compared to other similar compounds .

Properties

CAS No.

80058-11-3

Molecular Formula

C29H30P2

Molecular Weight

440.5 g/mol

IUPAC Name

bis(2-methylphenyl)phosphanylmethyl-bis(2-methylphenyl)phosphane

InChI

InChI=1S/C29H30P2/c1-22-13-5-9-17-26(22)30(27-18-10-6-14-23(27)2)21-31(28-19-11-7-15-24(28)3)29-20-12-8-16-25(29)4/h5-20H,21H2,1-4H3

InChI Key

XSHKLYMDAGQDPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(CP(C2=CC=CC=C2C)C3=CC=CC=C3C)C4=CC=CC=C4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.